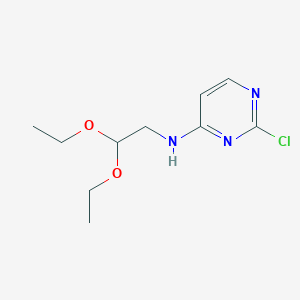
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Overview
Description
“2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine” is a chemical compound. It is a derivative of pyrimidin-4-amine . Pyrimidin-4-amine derivatives are known for their broad range of biological and pharmacological activities, including anti-bacterial, anti-tumor, and anti-diabetic properties .
Synthesis Analysis
The synthesis of similar compounds, such as N-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, has been reported . The process involves reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno [2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno [2,3-d]pyrimidine, which is further reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have explored the synthesis and chemical reactivity of pyrimidine derivatives, revealing their versatility in chemical synthesis. For instance, Gazizov et al. (2015) developed a method for synthesizing 2-(2-arylpyrrolidin-1-yl)pyrimidines through acid-catalyzed intramolecular cyclization, highlighting the reactivity of related pyrimidin-2-amine compounds with phenols to produce derivatives with moderate to good yields (Gazizov et al., 2015). Similarly, El-Deeb et al. (2008) synthesized new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst, demonstrating the compound's potential for creating heterocyclic compounds (El-Deeb et al., 2008).
Biological Evaluation and Potential Anticancer Activity
Research into the biological evaluation of pyrimidine derivatives indicates potential anticancer activities. Wei and Malhotra (2012) designed and synthesized pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents, identifying compounds with selective activities against breast and renal cancer cell lines (Wei & Malhotra, 2012). Rashid et al. (2014) also synthesized new pyrimidine derivatives coupled with thiazolidin-4-one, demonstrating significant in vitro anticancer activities against a full NCI 60 cell line panel (Rashid et al., 2014).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) explored the use of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the compounds' effectiveness even at low concentrations and suggesting their potential application in corrosion protection (Ashassi-Sorkhabi et al., 2005).
properties
IUPAC Name |
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-9(16-4-2)7-13-8-5-6-12-10(11)14-8/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCMQKDCRALOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NC(=NC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
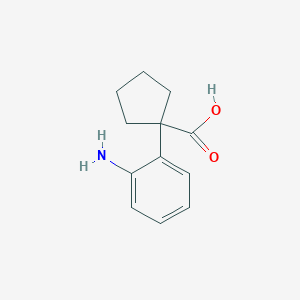
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)
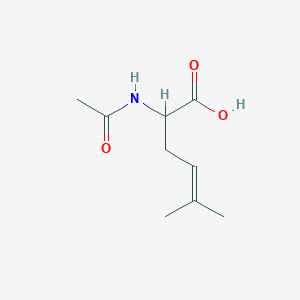
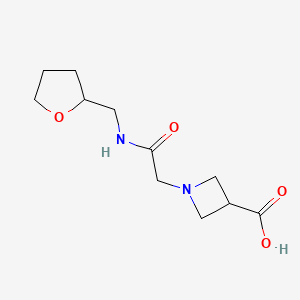


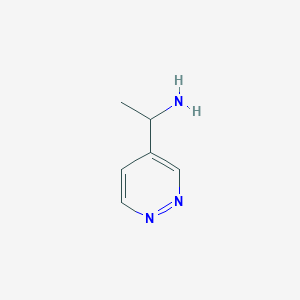
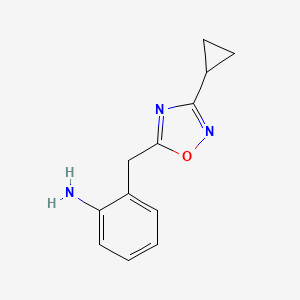
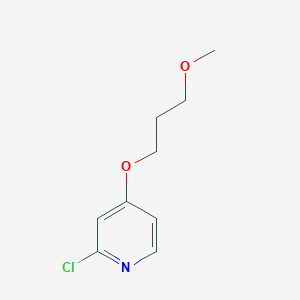
![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)

![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)